Zincphyrin

Descripción

Propiedades

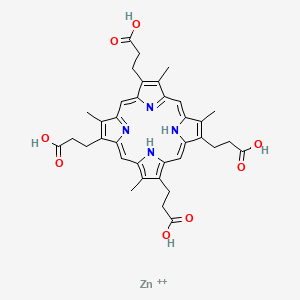

Fórmula molecular |

C36H38N4O8Zn+2 |

|---|---|

Peso molecular |

720.1 g/mol |

Nombre IUPAC |

zinc;3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2 |

Clave InChI |

CLECSKMXEYBKMO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Sinónimos |

coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Biosynthesis

Chemoenzymatic and Biocatalytic Production of Zinc Porphyrin

Chemoenzymatic and biocatalytic strategies combine the specificity of enzymes with the scalability of chemical processes to produce zinc porphyrins. These methods often involve engineering microbial hosts to overproduce a porphyrin precursor, which is then metallated with zinc either in vivo or in vitro using specific enzymes.

Microbial Host Engineering for Enhanced Titer

The engineering of microbial hosts is a cornerstone of biocatalytic porphyrin production. By modifying the genetics of specific bacteria, researchers can create cellular factories optimized for high-yield synthesis. Several microbial species have emerged as promising chassis for this purpose.

Rhodobacter sphaeroides : This purple non-sulfur bacterium is a model organism for studying photosynthesis and has a naturally high capacity for porphyrin biosynthesis. nih.gov Genetic engineering of R. sphaeroides has led to significant advancements in producing porphyrin precursors. For instance, a genome-wide screening using CRISPRi identified the hemN gene as a key target; its repression led to improved production of coproporphyrin III (CPIII), a key intermediate. nih.govresearchgate.net Further engineering, including exploiting the phosphorylation of the PrrA protein, has pushed CPIII titers to as high as 16.5 g/L in fed-batch fermentation. nih.govresearchgate.net In other studies, a magnesium chelatase (bchD) mutant of R. sphaeroides was shown to produce zinc-bacteriochlorophyll, demonstrating the cell's ability to incorporate zinc into porphyrin-like structures. researchgate.net

Corynebacterium glutamicum : As a Gram-positive bacterium with a GRAS (Generally Regarded As Safe) status, C. glutamicum is an industrial workhorse for producing amino acids and other biochemicals. nih.gov Its metabolic pathways have been successfully engineered for the production of heme-related products. nih.govresearchgate.net By overexpressing key genes in the porphyrin pathway, such as hemA and hemL, researchers have developed strains capable of producing significant quantities of zinc-coproporphyrin III (Zn-CPIII). researchgate.net Fed-batch fermentation of an engineered C. glutamicum strain yielded 132.09 mg/L of Zn-CPIII, which represents the highest reported titer for bacterial production of this specific compound. researchgate.net

Streptomyces venezuelae : The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, and advanced genetic tools are available for its engineering. nih.govrsc.org While specific high-titer production of zinc porphyrins in S. venezuelae is an area of ongoing research, the principles of host engineering are well-established. Strategies such as sigma factor engineering to modify the expression of housekeeping genes like hrdB have been shown to improve the production of other natural products and are applicable to porphyrin biosynthesis. nih.gov The development of engineered chassis strains with deleted native biosynthetic gene clusters further enhances their utility as heterologous hosts for producing complex molecules like porphyrins. nih.gov

Table 1: Engineered Microbial Hosts for Porphyrin Production

| Microbial Host | Genetic Modification Target/Strategy | Product | Reported Titer | Reference |

|---|---|---|---|---|

| Rhodobacter sphaeroides | CRISPRi repression of hemN, PrrA phosphorylation | Coproporphyrin III (CPIII) | 16.5 g/L | nih.govresearchgate.net |

| Corynebacterium glutamicum | Overexpression of hemA and hemL | Zinc-Coproporphyrin III (Zn-CPIII) | 132.09 mg/L | researchgate.net |

| Rhodobacter sphaeroides | Mutation of magnesium chelatase (bchD) | Zinc-Bacteriochlorophyll | Not Quantified | researchgate.net |

Metabolic Pathway Elucidation and Manipulation

The biosynthesis of zinc porphyrins in microorganisms relies on the manipulation of native metabolic pathways, primarily the heme biosynthesis pathway.

Heme Biosynthesis Pathway : This highly conserved pathway is the natural source of all tetrapyrroles in most organisms. nih.gov It begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA to form 5'-aminolevulinic acid (ALA). nih.gov A series of enzymatic steps in the cytosol and mitochondria then convert ALA into protoporphyrin IX, the final porphyrin ring before metal insertion. frontierspecialtychemicals.comresearchgate.net Key intermediates include porphobilinogen, uroporphyrinogen III, and coproporphyrinogen III. nih.gov To produce zinc porphyrins, this pathway is typically engineered to accumulate a precursor like protoporphyrin IX or coproporphyrin III, which can then be chelated with zinc.

Pathway Manipulation : Metabolic engineering strategies focus on redirecting cellular resources toward the overproduction of these precursors. This is often achieved by overexpressing genes encoding rate-limiting enzymes or by downregulating or deleting genes that pull intermediates into competing pathways. For example, in C. glutamicum, the overexpression of hemA (glutamyl-tRNA reductase) and hemL (glutamate-1-semialdehyde aminotransferase) was used to increase the precursor supply for porphyrin synthesis. nih.govresearchgate.net In R. sphaeroides, CRISPRi-based screening identified that repressing hemN (coproporphyrinogen III oxidase) was an effective strategy to cause the accumulation of its substrate, coproporphyrinogen III, which is then readily oxidized to the stable coproporphyrin III product. nih.govresearchgate.net

Cryptic Pathways : While the heme pathway is the primary source for porphyrin rings, microbial genomes contain numerous "cryptic" or silent biosynthetic gene clusters. Advances in genomics and synthetic biology are enabling the activation of these pathways. While direct activation of a cryptic pathway for novel zinc porphyrin production has not been demonstrated, this remains an area of interest for discovering new porphyrin-like molecules or modifying enzymes that could be harnessed for synthetic purposes.

Enzymatic Catalysis and Metal Chelatase Engineering

The final step in forming a metalloporphyrin is the insertion of a metal ion into the porphyrin ring, a reaction catalyzed by a class of enzymes known as chelatases.

Enzymatic Catalysis : The enzyme responsible for the final step of heme biosynthesis is ferrochelatase (HemH), which inserts ferrous iron (Fe²⁺) into protoporphyrin IX. nih.gov However, ferrochelatase is known to be promiscuous and can catalyze the insertion of other divalent metal ions, including zinc (Zn²⁺). This property is exploited in chemoenzymatic synthesis, where a purified chelatase is used in vitro to convert a porphyrin precursor into a zinc porphyrin. A recent study demonstrated a highly efficient process where CPIII produced by fermentation was converted to Zn-CPIII with a 98% conversion rate using a purified ferrochelatase from Staphylococcus aureus (HemHSa). nih.govresearchgate.netresearchgate.net

Metal Chelatase Engineering : The efficiency and substrate specificity of metal chelatases can be improved through protein engineering. By screening chelatases from various microbial sources, researchers can identify enzymes with higher activity for zinc insertion. researchgate.net For example, HemH homologs from Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis, Corynebacterium glutamicum, and Listeria monocytogenes have been analyzed for their activity, revealing a range of efficiencies that can be selected for process optimization. researchgate.net Further engineering through directed evolution or site-directed mutagenesis could create novel chelatases tailored specifically for high-yield zinc porphyrin production.

Table 2: Selected Ferrochelatase (HemH) Homologs for Biocatalysis

| Enzyme Source Organism | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Coproporphyrin III (CPIII) + Zn²⁺ | Zinc-Coproporphyrin III | High activity, used for 98% conversion in a 5-L bioreactor. | nih.govresearchgate.netresearchgate.net |

| Human Lymphocytes | Protoporphyrin IX + Zn²⁺ | Zinc-Protoporphyrin IX | Activity confirmed to be from the same enzyme as ferrochelatase. | nih.gov |

| Rhodobacter sphaeroides | Protoporphyrin IX + Zn²⁺ | Zinc-Protoporphyrin IX | Demonstrated zinc chelation activity, likely via ferrochelatase. |

Morphology Engineering in Microbial Production Systems

The physical form, or morphology, of microorganisms in a bioreactor can significantly impact the efficiency of a fermentation process. Morphology engineering aims to control the growth characteristics of the production host to optimize parameters like nutrient uptake, oxygen transfer, and product secretion, thereby increasing the final titer. For instance, in filamentous organisms, controlling the formation of dispersed mycelia versus dense pellets can prevent issues with high viscosity and improve mass transfer. While specific studies detailing morphology engineering for the optimization of zinc porphyrin production are not yet prominent, the general principles are highly relevant for scaling up microbial fermentation and could be applied to hosts like Streptomyces to enhance bioprocess performance.

Chemical Synthesis of Zinc(II) Porphyrin Frameworks and Derivatives

Chemical synthesis provides a powerful alternative to biological methods, offering unparalleled control over the final molecular structure. This route allows for the creation of a vast array of zinc porphyrin derivatives with tailored electronic and physical properties.

De Novo Macrocycle Synthesis and Functionalization

The chemical synthesis of zinc porphyrins involves two main stages: the initial construction of the porphyrin macrocycle from simple acyclic precursors, followed by the insertion of the zinc ion and the addition of functional groups to the periphery of the ring.

De Novo Synthesis : The porphyrin macrocycle is an aromatic 22 π-electron system that can be constructed through various condensation reactions. mdpi.com Classic methods, such as those developed by Adler and Longo or Lindsey, typically involve the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde. nih.gov These methods allow for the synthesis of meso-substituted porphyrins, such as tetraphenylporphyrin (B126558) (TPP). After the free-base porphyrin is synthesized and purified, zinc is typically inserted into the macrocycle by reacting it with a zinc salt, such as zinc(II) acetate (B1210297), in a suitable solvent. nih.gov

Functionalization : Once the zinc porphyrin core is formed, its properties can be finely tuned by attaching various functional groups to its periphery. mdpi.com Functionalization can occur at the meso-positions or the β-positions of the pyrrole rings. mdpi.com A wide range of chemical reactions can be employed for this purpose. Palladium(0)-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are used to attach aryl, alkynyl, and other groups to halogenated porphyrin precursors. nih.gov Nucleophilic addition reactions can also be used to introduce functionalities. nih.gov More recently, modern synthetic methods like "click chemistry" have been applied to create novel and complex zinc porphyrin derivatives in high yields. mdpi.comresearchgate.net This high degree of synthetic flexibility allows for the creation of zinc porphyrins designed for specific applications in materials science, catalysis, and medicine. mdpi.comnih.gov

Metalation Procedures for Zinc(II) Incorporation

The insertion of a zinc(II) ion into a porphyrin macrocycle is a fundamental process in the synthesis of zincphyrins. The choice of methodology depends on factors such as the porphyrin's solubility, the stability of its peripheral functional groups, and the desired reaction conditions. Both solution-phase and mechanochemical methods have been developed to achieve efficient zincation.

Standard solution-based methods typically involve treating the free-base porphyrin with a zinc(II) salt in an organic solvent mixture. A common and effective approach is the use of zinc acetate dihydrate (Zn(OAc)₂·2H₂O) in a mixture of a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) with methanol (B129727) (MeOH). uu.nl The reaction often proceeds to completion at room temperature or with gentle heating. uu.nl The disappearance of the characteristic N-H protons of the free-base porphyrin in the ¹H NMR spectrum, typically observed around -2 to -4 ppm, confirms the successful insertion of the zinc(II) ion. mdpi.com The choice of zinc salt can influence reaction rates; for instance, zinc chloride (ZnCl₂) may require the addition of a base to facilitate the reaction, whereas zinc acetate is generally effective on its own. nsf.gov

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative for zinc(II) incorporation. nsf.gov This solid-state method involves grinding the free-base porphyrin with a zinc salt, often in a planetary or shaker ball mill. nsf.gov The efficiency of mechanochemical zincation is highly dependent on several experimental variables, including the choice of zinc salt, the type of grinding agent used, milling speed, and reaction time. nsf.gov Zinc acetate has proven to be a highly effective metal source in these reactions. nsf.gov Grinding aids such as silica (B1680970) gel can be beneficial, though their effect is not universal and must be optimized for specific reactions. nsf.gov While mechanochemical methods can be highly efficient and environmentally friendly, they can also lead to sample degradation if conditions are not carefully controlled. nsf.gov

| Method | Zinc Source | Typical Solvents/Conditions | Key Features | Reference |

| Solution-Phase | Zinc Acetate (Zn(OAc)₂) | CHCl₃/MeOH or CH₂Cl₂/MeOH, reflux | Widely used, high yields (>90%) | uu.nl |

| Solution-Phase | Zinc Chloride (ZnCl₂) | Requires addition of a base (e.g., DABCO) | Slower than zinc acetate | nsf.gov |

| Mechanochemical | Zinc Acetate (Zn(OAc)₂) | Ball mill, with or without grinding aid (e.g., silica gel) | Solvent-free, rapid (e.g., 15 min), but potential for degradation | nsf.gov |

| Mechanochemical | Zinc Oxide (ZnO) | Ball mill | Suitable for zinc insertion | nsf.gov |

| Mechanochemical | Zinc Powder | Ball mill | Suitable for zinc insertion | nsf.gov |

Click Chemistry Approaches for Peripheral Functionalization

Peripheral functionalization allows for the fine-tuning of a zincphyrin's physicochemical properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for modifying the porphyrin macrocycle. mdpi.comnih.gov This reaction forms a stable 1,2,3-triazole ring, linking the zinc-porphyrin core to a wide array of functional units. researchgate.net

The synthesis of these functionalized zincphyrins typically begins with a porphyrin bearing appropriate reactive handles. A common strategy involves the synthesis of a porphyrin with peripheral amino groups, such as a meso-tetra-aminophenylporphyrin. mdpi.com These amino groups can be readily converted into azido (B1232118) groups through a diazotization reaction using reagents like sodium nitrite (B80452) and sodium azide (B81097). mdpi.com The resulting azido-porphyrin is a key intermediate for the click reaction. To prevent potential demetalation or interference during subsequent steps, the zinc(II) ion is often inserted into the macrocycle after the formation of the azide but before the click reaction. researchgate.net This produces a stable zinc-azido-porphyrin substrate. researchgate.net

The final step is the CuAAC reaction, where the zinc-azido-porphyrin is reacted with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com This methodology allows for the covalent attachment of various moieties, including carbohydrates, peptides, and other chromophores, to the periphery of the this compound. nih.gov The high efficiency and orthogonality of the click reaction mean that it proceeds under mild conditions with high yields and tolerance for a wide range of functional groups. mdpi.com

| Starting Porphyrin | Functionalization Steps | Click Reaction Component | Final Product | Reference |

| 4α-meso-tetra-o-aminophenylporphyrin (4α-H₂TNH₂PP) | 1. Diazotization (NaNO₂, NaN₃) to form 4α-H₂TN₃PP. 2. Metalation with Zn(II) to form 4α-[Zn(TN₃PP)]. | Terminal Alkyne | 4α-[Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) (4α-[Zn(TAzPP)]) | mdpi.com |

| Porphyrin bearing primary amines | One-pot conversion to zinc-protected azido porphyrin using a diazo-transfer reagent. | Various terminal alkynes | Range of peripherally functionalized zinc porphyrins | researchgate.net |

Precursor-Directed Feeding Strategies in Biogenic Systems

In addition to chemical synthesis, zincphyrins can be produced through biological pathways using precursor-directed feeding strategies. This approach leverages the natural biosynthetic machinery of certain microorganisms to produce a porphyrin precursor, which then chelates with zinc supplied in the growth medium. researchgate.net

Studies have shown that bacteria such as Paracoccus denitrificans and various Streptomyces species can secrete the porphyrin precursor coproporphyrin III into their culture medium. researchgate.net When the growth medium is supplemented with a zinc salt, such as zinc sulfate, the microorganisms produce and secrete coproporphyrin III, which then spontaneously chelates the available zinc(II) ions to form zinc-coproporphyrin III, a compound also identified as this compound. researchgate.net

This biogenic approach represents an environmentally friendly alternative to total chemical synthesis. researchgate.net The specificity of the enzymatic pathways within the microorganism ensures the production of a single, well-defined porphyrin isomer (coproporphyrin III). By controlling the concentration of the externally fed zinc salt, the production of the final this compound can be modulated. This method highlights the potential of engineered biological systems for the sustainable production of complex metalloporphyrins.

| Organism | Porphyrin Precursor | Fed Precursor | Product | Reference |

| Paracoccus denitrificans | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |

| Streptomyces sp. | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |

| Engineered Corynebacterium glutamicum | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |

Comprehensive Spectroscopic Characterization and Electronic Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Zincphyrin complexes in solution. nih.gov The inherent aromaticity of the porphyrin macrocycle induces a significant ring current effect, leading to a wide dispersion of proton signals, which serves as a sensitive probe for structural and environmental changes. nih.gov

Proton (¹H) NMR for Structural Connectivity and Ligand Binding

Proton (¹H) NMR spectra of this compound complexes are highly characteristic. The strong diamagnetic ring current deshields the protons on the periphery of the macrocycle while shielding the space in the interior. nih.gov This results in meso-protons appearing far downfield, typically in the range of 8.5–10.0 ppm, and the β-pyrrolic protons resonating between 8.0 and 9.0 ppm. nih.gov Any protons on substituents attached to the macrocycle will have their chemical shifts influenced by this effect.

NMR is also a powerful method for studying the binding of ligands to the central zinc ion or interactions with the porphyrin ring. nih.govspringernature.com Upon ligand binding, changes in the electronic environment and conformation of the this compound complex lead to perturbations in the chemical shifts of nearby protons. Monitoring these chemical shift changes during a titration experiment allows for the characterization of binding events and the determination of binding affinities. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Generic this compound Complex (e.g., Zinc Tetraphenylporphyrin (B126558) in CDCl₃)

| Proton Type | Chemical Shift (δ) ppm Range | Description |

| β-Pyrrolic H | 8.5 - 9.0 | Protons directly on the porphyrin macrocycle's pyrrole (B145914) units. |

| Phenyl H (ortho) | 8.0 - 8.3 | Protons on the phenyl substituents closest to the porphyrin core. |

| Phenyl H (meta, para) | 7.5 - 7.8 | Protons on the phenyl substituents further from the porphyrin core. |

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the this compound molecule. The aromatic carbons of the porphyrin backbone typically resonate in the 120–150 ppm region. libretexts.org Quaternary carbons (α- and meso-carbons) can be distinguished from protonated carbons (β-carbons) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum.

The chemical shifts of the backbone carbons are sensitive to the nature and position of peripheral substituents. mdpi.com Electron-donating or electron-withdrawing groups can cause noticeable upfield or downfield shifts, respectively, providing insight into the electronic structure of the molecule. mdpi.com This makes ¹³C NMR a valuable tool for confirming the successful modification of the porphyrin ring and for analyzing the electronic interplay between the substituents and the macrocycle. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Generic this compound Complex (e.g., Zinc Tetraphenylporphyrin in CDCl₃)

| Carbon Type | Chemical Shift (δ) ppm Range | Description |

| Meso-C | 120 - 123 | Quaternary carbons linking the pyrrole rings. |

| α-Pyrrolic C | 148 - 152 | Quaternary carbons in the pyrrole rings adjacent to the nitrogen atoms. |

| β-Pyrrolic C | 130 - 135 | Protonated carbons in the pyrrole rings. |

| Phenyl C (ipso) | 140 - 145 | The carbon of the phenyl group directly attached to the porphyrin core. |

| Phenyl C (other) | 125 - 135 | The remaining carbons of the peripheral phenyl substituents. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, unambiguous assignment of all proton and carbon signals for a complex this compound structure requires two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is used to trace the connectivity within substituent groups, for example, along an alkyl chain or within an aromatic ring system attached to the porphyrin.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a definitive map of all C-H single bonds in the molecule. hmdb.ca

Together, these 2D NMR experiments allow for the complete and confident assignment of the ¹H and ¹³C NMR spectra, confirming the precise molecular structure of the this compound complex.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of the this compound compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a preferred method for the analysis of this compound complexes. ESI is a soft ionization technique that typically generates intact molecular ions, often as protonated molecules [M+H]⁺ or as the radical cation [M]⁺•, with minimal fragmentation. nih.govnih.gov

The "high-resolution" aspect, usually achieved with analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition of the this compound complex, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. The observed isotopic pattern, particularly for the zinc and any other relevant elements like chlorine or bromine, further corroborates the assigned formula.

Table 3: Example HR-ESI-MS Data for a this compound Complex

| Ion Species | Calculated m/z | Observed m/z | Description |

| [M]⁺ | 676.1821 | 676.1825 | Molecular ion peak for Zinc Tetraphenylporphyrin (C₄₄H₂₈N₄Zn). |

| [M+H]⁺ | 677.1899 | 677.1903 | Protonated molecular ion peak. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing this compound compounds within complex matrices, such as reaction mixtures or biological samples. researchgate.netresearchgate.netnih.gov

First, High-Performance Liquid Chromatography (HPLC) separates the components of the mixture based on their physicochemical properties (e.g., polarity). researchgate.net The separated components then enter the mass spectrometer for detection. This chromatographic separation is crucial as it prevents ion suppression effects and allows for the individual analysis of multiple porphyrin species that may be present. csic.es

Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov An ion of interest (a "parent" ion) corresponding to a this compound is selected, fragmented, and the resulting "daughter" ions are analyzed. This fragmentation pattern provides structural information and serves as a highly specific fingerprint for the compound, enabling its confident identification and quantification even at very low levels in a complex background. nih.gov This technique is invaluable for metabolomic studies or for monitoring the purity of a sample. nih.gov

Time-Resolved Spectroscopic Probes

Picosecond time-resolved emission spectroscopy is a crucial technique for investigating the ultrafast excited-state dynamics of zincphyrins. This method monitors the decay of fluorescence intensity over time, providing direct information about the lifetime of the excited singlet state (S1) and the rates of various de-excitation processes.

Following excitation, typically to the Soret band, the this compound molecule undergoes very rapid internal conversion to the lowest singlet excited state (S1) on a sub-picosecond timescale. The subsequent decay of the S1 state occurs on a picosecond to nanosecond timescale. Time-resolved fluorescence studies can measure this decay and determine the S1 state lifetime. For example, in a zinc-free-base porphyrin dyad, excited-state energy transfer (EET) was observed to occur on a picosecond timescale, with an experimentally measured rate constant of (3.5 ps)⁻¹. These studies are essential for understanding the mechanisms of energy transfer and electron transfer in this compound-based systems designed for applications in artificial photosynthesis and molecular electronics. The evolution of the excited state can be tracked, distinguishing between processes like internal conversion, fluorescence, and intersystem crossing to the triplet state.

Nanosecond Transient Absorption Studies for Excited State Dynamics

Nanosecond transient absorption (TA) spectroscopy is a critical technique for investigating the longer-lived excited state dynamics of this compound and its derivatives. Following initial ultrafast relaxation processes, this method allows for the characterization of species such as the lowest singlet excited state (S₁) and the triplet state (T₁).

Upon photoexcitation, typically to the Soret band, zincphyrins undergo rapid internal conversion to the S₁ state within picoseconds mdpi.com. The subsequent evolution of the S₁ state can be monitored on the nanosecond timescale. TA spectra of zinc porphyrins in the absence of quenchers or electron acceptors show characteristic features: ground-state bleach (GSB) signals corresponding to the depletion of the S₀ population at the Q-band and Soret-band wavelengths, and broad excited-state absorption (ESA) bands elsewhere in the visible spectrum mdpi.comnih.gov.

The decay of the S₁ state is often characterized by a time constant in the range of a few nanoseconds (e.g., 2.3–3.4 ns), which corresponds to intersystem crossing (ISC) to the triplet manifold or fluorescence emission mdpi.com. For instance, studies on zinc tetraphenylporphyrin (ZnTPP) have extensively mapped these relaxation pathways nih.gov. The lifetime of the final charge-separated states in some this compound-based donor-acceptor conjugates has been measured to be around 2 ns researchgate.net.

In systems designed for photoinduced electron transfer, nanosecond TA can track the formation and decay of charge-separated states. For example, in a spiro-locked N-heterocycle-fused push-pull zinc porphyrin (ZnP-SQ), nanosecond TA spectra helped establish the occurrence of excited-state charge separation researchgate.net. Similarly, the electron transfer dynamics between one-electron reduced zinc porphyrin species (ZnPs•–) and TiO₂ have been identified on a few-nanosecond timescale, a rate much faster than diffusion-controlled processes mdpi.comnih.gov.

Table 1: Representative Nanosecond Excited State Lifetimes for this compound Derivatives

Compound/System Excited State/Process Lifetime (τ) Reference Zinc Porphyrin Derivatives (ZnPs) S₁ State Decay (B→C) 2.3–3.4 ns mdpi.com Phenyl Imidazole-Fullerene Conjugates Charge-Separated State ~2 ns researchgate.net ZnPs•– with TiO₂ Electron Transfer Few nanoseconds mdpi.comnih.gov

Ultrafast Fluorescence Upconversion Techniques

Ultrafast fluorescence upconversion spectroscopy is an essential tool for probing the initial photophysical events in this compound that occur on the femtosecond to picosecond timescale, a regime inaccessible to slower techniques mdpi.com. This method provides high time resolution by mixing the fluorescence emission from the sample with a delayed "gate" laser pulse in a nonlinear crystal mdpi.comnih.gov. The resulting upconverted signal's intensity is proportional to the fluorescence intensity at that specific time delay, allowing the construction of fluorescence decay profiles with sub-picosecond resolution mdpi.comnih.gov.

Studies on zinc tetraphenylporphyrin (ZnTPP) using this technique have been pivotal in elucidating the dynamics of the S₂ excited state, which is initially populated upon excitation into the intense Soret band researchgate.net. These experiments have revealed an ultrafast relaxation process that precedes internal conversion. Controversy has existed whether this initial, rapid decay is due to vibrational relaxation within the S₂ state or involves another higher-lying electronic state nih.gov.

For example, time-resolved fluorescence studies first observed this rapid process and attributed it to intramolecular vibrational redistribution (IVR) nih.gov. The time constants associated with these early events are typically on the order of hundreds of femtoseconds to a few picoseconds. In one study, the evolution from a higher singlet excited state (Sₙ) to the lowest singlet excited state (S₁) was observed to have a time constant of 0.7–2.2 ps mdpi.com. This technique is particularly powerful for observing phenomena like solvation dynamics, where the interaction of the excited molecule with its solvent environment evolves on an ultrafast timescale mdpi.com.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as organic radicals and paramagnetic metal complexes nih.govwikipedia.org. In the context of this compound chemistry, ESR is invaluable for studying the radical ions formed during photoinduced electron transfer (PET) processes or electrochemical redox reactions researchgate.netlibretexts.org. Since the ground state of this compound is a diamagnetic, closed-shell system, it is ESR-silent. The appearance of an ESR signal is direct evidence of the generation of a paramagnetic species georgetown.edu.

Time-resolved ESR spectroscopy has been applied to photosynthetic model systems consisting of zinc porphyrins covalently linked to quinone acceptors researchgate.net. Upon photoexcitation, intramolecular electron transfer occurs, creating a spin-correlated radical pair, [ZnP•+–Q•−]. ESR spectroscopy can probe the magnetic interactions within this radical pair, providing information on the distance between the donor and acceptor and their relative orientation researchgate.net.

The key parameters obtained from an ESR spectrum are the g-value and hyperfine coupling constants. The g-value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment georgetown.edu. For most organic radicals, g-values are close to that of a free electron (≈2.0023) georgetown.edu. Hyperfine couplings arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N), resulting in the splitting of the ESR signal wikipedia.orglibretexts.org. This splitting pattern provides a detailed map of the unpaired electron's delocalization across the molecule's framework, allowing for the unambiguous identification of the radical species libretexts.org.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgwikipedia.org. This technique has been fundamental in establishing the exact molecular structure of this compound and its derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state scholaris.canih.gov.

The process requires growing a single crystal of the compound, which should be of sufficient size and quality wikipedia.org. This crystal is then exposed to a monochromatic X-ray beam. The ordered, periodic arrangement of molecules in the crystal lattice acts as a diffraction grating, scattering the X-rays into a specific pattern of reflections libretexts.orgnih.govnih.gov. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated wikipedia.orgnih.gov. This map is then interpreted to build an atomic model of the molecule nih.gov.

Table 2: Example Crystallographic Information for a Zinc Porphyrinoid

Compound ID CCDC No. Crystal System Space Group Key Structural Feature Zn-42 950266 Not specified Not specified 1D supramolecular arrangement

Data derived from a representative zinc-containing neo-porphyrinoid. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are vital for probing the redox properties of this compound, providing insights into its ability to accept or donate electrons. These techniques are essential for applications in catalysis, sensing, and energy conversion jmaterenvironsci.com.

Cyclic Voltammetry (CV) is the most common technique used to study the electrochemical behavior of zincphyrins researchgate.net. In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, reveals the potentials at which the molecule undergoes oxidation and reduction.

For zinc(II) porphyrins, the redox processes are typically centered on the π-system of the macrocycle rather than the closed-shell zinc(II) ion nih.gov. A typical cyclic voltammogram of a this compound like ZnTPP shows two reversible one-electron oxidation waves and often two reduction waves researchgate.netacademie-sciences.fr. These correspond to the stepwise formation of a π-cation radical (ZnP•+), a dication (ZnP²⁺), a π-anion radical (ZnP•−), and a dianion (ZnP²⁻). The half-wave potentials (E₁/₂) of these processes provide quantitative data on the energies of the frontier molecular orbitals (HOMO and LUMO). For example, in a bisacridinium-Zn(II) porphyrin conjugate, a two-electron oxidation of the porphyrin core was observed, alongside the reduction of the acridinium units academie-sciences.fr.

Table 3: Representative Redox Potentials for a this compound Conjugate

Compound Process Potential (V vs. SCE) Solvent/Electrolyte Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -0.475 DMF / TBAPF₆ Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -1.34 DMF / TBAPF₆ Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -1.43 DMF / TBAPF₆

Data from reference academie-sciences.fr.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that probes the interfacial properties of electrode surfaces modified with this compound mdpi.comnih.gov. EIS applies a small amplitude AC potential perturbation over a wide range of frequencies and measures the corresponding current response mdpi.com. The resulting impedance data can be modeled using an equivalent circuit to extract information about processes like charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) nih.gov.

In the context of this compound-based systems, such as sensors or coatings on conductive surfaces, EIS can characterize the binding of analytes, the stability of the film, or the kinetics of charge transfer at the electrode-electrolyte interface dtu.dkdtu.dk. Changes in the charge transfer resistance, often visualized in a Nyquist plot, can signify the successful immobilization of the this compound or its interaction with a target molecule nih.gov.

Table of Mentioned Compounds

Compound Name Abbreviation This compound - Zinc Tetraphenylporphyrin ZnTPP Spiro-locked N-heterocycle-fused zinc porphyrin ZnP-SQ Zinc(II) 5,10,15,20-(tetra-2-naphthalenyl)porphyrin ZnP Bisacridinium-Zn(II) porphyrin - (4,4′-bipyridine)[meso-tetra(para-methoxyphenyl)porphyrinato]zinc(ii) [Zn(TMPP)(4,4′-bpy)] Phenyl imidazole-functionalized fullerene ImC₆₀ Quinone Q

Theoretical and Computational Investigations of Zincphyrin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for studying zincphyrin systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the many-electron Schrödinger equation. Functionals such as B3LYP, CAM-B3LYP, and ωB97XD are commonly employed, often in conjunction with basis sets like 6-31G(d) or def2-TZVP, to model these complex macrocycles. nih.gov

A fundamental step in the computational study of this compound is the determination of its most stable three-dimensional structure through geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For unsubstituted zinc porphyrin (ZnP), calculations often impose D4h symmetry, reflecting a planar macrocycle. acs.org DFT methods have been shown to reliably calculate the optimized geometry of the ground state for porphyrin-based molecules.

Upon optimization, key structural parameters such as bond lengths and angles are determined. For instance, in a typical optimized ZnP structure, the bond lengths and angles within the porphyrin ring are computed and can be compared with available experimental data to validate the chosen computational model. The introduction of peripheral substituents can induce slight distortions from perfect planarity, such as ruffling or saddling of the porphyrin core. These conformational changes are crucial as they can influence the molecule's electronic properties and intermolecular interactions. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

| Parameter | Description | Typical Calculated Value (Å) |

| Zn-N | Bond length between the central zinc atom and a pyrrolic nitrogen atom. | ~2.0 - 2.1 |

| N-Cα | Bond length between a pyrrolic nitrogen and an adjacent alpha-carbon. | ~1.37 - 1.39 |

| Cα-Cβ | Bond length between the alpha and beta carbons of a pyrrole (B145914) ring. | ~1.43 - 1.45 |

| Cα-Cm | Bond length between an alpha-carbon and a meso-carbon. | ~1.39 - 1.41 |

Note: The values provided are typical ranges from DFT calculations and can vary based on the specific functional, basis set, and substituents.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Gouterman's four-orbital model, the key electronic transitions in porphyrins involve these two orbitals as well as the HOMO-1 and LUMO+1 orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's color, photophysical properties, and reactivity. mdpi.comacs.org

DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. In zinc porphyrins, the HOMO and HOMO-1 are typically π-orbitals with significant electron density on the porphyrin macrocycle. The LUMO and LUMO+1 are π* anti-bonding orbitals, also delocalized over the ring system. The central zinc atom's d-orbitals generally lie at energies below the HOMO, indicating that the frontier orbitals are dominated by the porphyrin ligand. mdpi.com

The nature and position of peripheral substituent groups can significantly tune the electronic structure. Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower it, thereby modifying the HOMO-LUMO gap. nih.gov This tunability is crucial for designing this compound derivatives for specific applications, such as dye-sensitized solar cells, where precise energy level alignment is required for efficient charge transfer. acs.org

| This compound Derivative | HOMO (eV) | LUMO (eV) | Eg (eV) |

| YD2-o-C8 (Reference) | -4.68 | -2.34 | 2.34 |

| Dye1 (with pyrrolyl donor) | -4.67 | -2.82 | 1.85 |

| Dye2 (with furyl donor) | -5.00 | -2.86 | 2.14 |

| Dye3 (with methyl-furyl donor) | -4.80 | -2.83 | 1.97 |

Data adapted from a DFT study on D-π-A zinc porphyrin dyes, illustrating the effect of modifying the electron donor group on frontier orbital energies. acs.org

Time-Dependent DFT (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) spectra of this compound systems. These calculations predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. Zincphyrins, like other porphyrins, exhibit a characteristic UV-Vis spectrum dominated by an intense Soret (or B) band in the near-UV region (~400-450 nm) and weaker Q-bands in the visible region (~550-650 nm). rsc.org

TD-DFT calculations, particularly with functionals like TD-B3LYP, have shown to be suitable for predicting the absorption spectra of porphyrin derivatives, providing results that are often in good agreement with experimental data. mdpi.comrsc.org The calculations confirm that these bands arise from π → π* transitions, primarily involving the four frontier molecular orbitals (HOMO-1, HOMO, LUMO, LUMO+1). rsc.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important for achieving better accuracy in predicting spectral features in solution. rsc.org

DFT can also be used to simulate vibrational (infrared, IR) spectra. After a geometry optimization, the calculation of vibrational frequencies provides information about the molecule's vibrational modes. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to aid in structural characterization and the assignment of specific spectral peaks to the stretching and bending motions of bonds within the molecule.

DFT is a valuable tool for investigating the mechanisms, thermodynamics, and kinetics of reactions involving zincphyrins. A notable example is the study of the regeneration process of this compound-based dyes in dye-sensitized solar cells (DSSCs). In a DSSC, after the dye injects an electron into the semiconductor, it must be regenerated by a redox mediator (e.g., I⁻/I₃⁻).

Computational studies have explored the two-step regeneration reaction of various zinc porphyrin sensitizers. rsc.org These studies calculate the structures and energies of the reactants, intermediates, and products to determine the reaction's thermodynamic favorability (e.g., Gibbs free energy change, ΔG). By locating the transition state structures, the activation energy barriers can be calculated, providing insight into the reaction kinetics. rsc.org

Research has shown that substituent groups on the porphyrin ring strongly influence the regeneration mechanism and speed. rsc.org For instance, zinc porphyrins with electron-withdrawing groups (like -CN or -F) were found to have no energy barrier for the regeneration reaction, suggesting a very fast process. In contrast, those with electron-donating groups (-OH, -NH₂) proceed through a different intermediate pathway. rsc.org These theoretical insights are critical for designing new this compound dyes with improved regeneration efficiency.

Charge density difference analysis is a powerful visualization technique used to understand how the electron density of a molecule redistributes upon a specific process, such as photoexcitation or chemical bonding. In the context of zincphyrins, it is frequently used to analyze the nature of electronic transitions and to characterize intramolecular charge transfer (ICT). acs.orgnih.gov

By subtracting the ground-state electron density from the excited-state electron density, a charge density difference plot is generated. These plots typically show regions of electron density depletion (where the electron originated) and regions of electron density accumulation (where the electron moved to). acs.orgnih.gov For D-π-A (Donor-π bridge-Acceptor) type this compound dyes, these plots visually confirm the direction of charge transfer upon excitation. The analysis reveals electron density moving from the donor part of the molecule, across the porphyrin π-system, and towards the acceptor group that anchors the dye to a semiconductor surface. acs.orgnih.gov

This method provides a clear, qualitative picture of electron-hole separation, which is a key factor in the efficiency of photosensitizers. nih.gov Studies have used this analysis to demonstrate that modifying the donor or acceptor groups can enhance the ICT character, leading to more efficient charge separation. nih.govnih.gov

Understanding the properties of the excited states of this compound is crucial for all of its photochemical and photophysical applications. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the energies and characteristics of these low-lying excited states. nih.gov

TD-DFT calculations provide vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. nih.gov Studies on zinc porphyrin in aqueous solution using long-range corrected TD-DFT functionals like CAM-B3LYP have been performed to accurately determine the energies of the Q and B band states. nih.gov The results from these calculations can be compared with high-level coupled cluster (CC) methods to benchmark their accuracy. nih.gov

Beyond just energies, TD-DFT can be used to calculate other excited-state properties, such as oscillator strengths (which determine the intensity of an absorption band) and excited-state lifetimes. acs.org These calculations are essential for rationalizing the photophysical behavior of zincphyrins and for designing new molecules with desired properties, such as strong absorption in a specific region of the solar spectrum or long-lived excited states for efficient energy or electron transfer. rsc.orgmdpi.com

| State | Excitation Energy (eV) - CAM-B3LYP | Oscillator Strength (f) |

| Qy | 2.18 | 0.01 |

| Qx | 2.29 | 0.01 |

| By | 3.19 | 1.49 |

| Bx | 3.29 | 1.49 |

Note: Representative TD-DFT calculated values for the lowest-lying excited states of a zinc porphyrin system. Actual values are highly dependent on the specific molecule, functional, basis set, and solvent model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and have been instrumental in understanding the dynamics of zinc-containing biological and chemical systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and interactions with other molecules. nih.gov

In the context of this compound, all-atom MD simulations can be employed to investigate its structural dynamics in various environments. nih.gov For instance, simulations can reveal how the coordination of zinc within the porphyrin-like core influences the planarity and flexibility of the macrocycle. By simulating the this compound molecule in different solvents, researchers can understand how solvent molecules interact with the compound and affect its conformational equilibrium.

Furthermore, MD simulations are crucial for studying the interaction of this compound with biological membranes. By placing a model of this compound near a lipid bilayer in a simulation box, it is possible to observe the process of membrane association and insertion. These simulations can elucidate the preferred orientation of this compound within the membrane and the specific interactions, such as electrostatic and van der Waals forces, that govern this process. Such studies can provide insights into how this compound might behave in a biological context, for example, in photodynamic therapy applications where interaction with cellular membranes is critical. The effect of the compound on membrane properties, such as fluidity and thickness, can also be assessed. nih.gov

A typical MD simulation setup for a this compound system would involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is generated. The molecule is then placed in a simulation box, often filled with a chosen solvent (e.g., water, an organic solvent) to mimic experimental conditions. For membrane interaction studies, a pre-equilibrated lipid bilayer is included in the system.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to ensure a stable starting point for the production simulation.

Production Run: The simulation is run for a specific length of time (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis: The saved trajectories are analyzed to extract information about the dynamic behavior of the this compound molecule, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize interactions with solvent or other molecules, and potential of mean force (PMF) calculations to understand the energetics of processes like membrane translocation.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |

| Ensemble | NVT (constant volume), NPT (constant pressure) | Controls thermodynamic variables. |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant dynamics. |

| Time Step | 1-2 femtoseconds | Integration time step for solving equations of motion. |

Free-Energy Calculations for Binding and Electron Transfer Processes

Free-energy calculations are a cornerstone of computational chemistry for predicting the thermodynamics of molecular processes, such as ligand binding and electron transfer. These methods are essential for understanding the affinity of this compound for target molecules and the kinetics of its photochemical reactions.

Binding Free-Energy Calculations:

The binding affinity of this compound to a specific target, such as a protein or another small molecule, can be quantified by the binding free energy (ΔG_bind). Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous techniques used to calculate relative and absolute binding free energies. nih.gov These "alchemical" methods involve creating a thermodynamic cycle where one molecule is gradually transformed into another in both the free and bound states. nih.gov While computationally intensive, these methods can provide accurate predictions of binding affinities, guiding the design of this compound derivatives with enhanced binding properties.

For less rigorous but computationally faster estimations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These endpoint methods calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models.

Electron Transfer Free-Energy Calculations:

Zincphyrins are often studied for their potential applications in light-harvesting and photocatalysis, where electron transfer (ET) is a fundamental process. mdpi.com The rate of electron transfer is governed by several factors, including the driving force (ΔG_ET), the reorganization energy (λ), and the electronic coupling between the donor and acceptor.

Computational methods can be used to estimate these parameters. The driving force for electron transfer can be calculated from the oxidation and reduction potentials of the donor and acceptor species. mdpi.com The reorganization energy, which is the energy required to distort the reactants and the surrounding medium to the geometry of the products, has two components: an inner-sphere contribution from the structural changes of the reacting molecules and an outer-sphere contribution from the reorientation of the solvent. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute the inner-sphere reorganization energy, while continuum solvent models or MD simulations can be used to estimate the outer-sphere component. nih.gov

For example, a study on electron transfer in zinc porphyrin derivatives demonstrated that the driving force (ΔG) for electron transfer could be estimated from cyclic voltammetry measurements, with values of -0.34/-0.36 eV for some derivatives and -0.10 eV for another, highlighting the influence of substituents on the process. mdpi.com

| Parameter | Computational Method | Significance |

| Binding Free Energy (ΔG_bind) | FEP, TI, MM/PBSA, MM/GBSA | Quantifies the binding affinity of this compound to a target. |

| Electron Transfer Driving Force (ΔG_ET) | DFT, Cyclic Voltammetry | Determines the thermodynamic feasibility of electron transfer. |

| Reorganization Energy (λ) | DFT, MD simulations | Represents the energy penalty for structural and solvent rearrangement during ET. |

| Electronic Coupling (H_DA) | DFT | Measures the strength of the electronic interaction between donor and acceptor. |

Application of Gouterman's Four-Orbital Model for Electronic Structure Insights

The electronic absorption spectra of porphyrins and their derivatives, including this compound, are characterized by a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called the Q bands. chempedia.inforesearchgate.net Gouterman's four-orbital model provides a powerful and elegant framework for understanding the origin of these characteristic spectral features. chempedia.infonih.gov

The model focuses on the four frontier molecular orbitals of the porphyrin macrocycle: the two highest occupied molecular orbitals (HOMOs), designated as a_1u and a_2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair denoted as e_g. researchgate.net According to this model, the electronic transitions responsible for the Soret and Q bands arise from excitations from the two HOMOs to the two LUMOs. researchgate.net

The interaction between the transition dipoles of these excitations leads to a splitting of the excited states. The higher-energy, strongly allowed transition corresponds to the Soret band, while the lower-energy, quasi-forbidden transition gives rise to the Q bands. researchgate.net The relative energies and intensities of these bands are sensitive to the symmetry of the molecule, the nature of the central metal ion, and the peripheral substituents.

In the case of this compound, the presence of the zinc ion in the central cavity maintains a high degree of symmetry (approaching D_4h). This leads to a relatively simple absorption spectrum with a sharp Soret band and a distinct Q band with a vibrational shoulder. The model can be used to rationalize how modifications to the this compound structure, such as the addition of electron-donating or electron-withdrawing groups to the periphery of the macrocycle, affect the energies of the four Gouterman orbitals. rsc.org For example, substituents that raise the energy of the HOMOs or lower the energy of the LUMOs will lead to a red-shift (a shift to longer wavelengths) of the Soret and Q bands.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with Gouterman's model to provide a more quantitative description of the electronic spectra. rsc.org TD-DFT calculations can predict the energies and intensities of the electronic transitions and provide visualizations of the molecular orbitals involved, confirming the qualitative insights provided by the four-orbital model.

| Orbital | Symmetry (D_4h) | Role |

| HOMO-1 | a_1u | Highest Occupied Molecular Orbital |

| HOMO | a_2u | Highest Occupied Molecular Orbital |

| LUMO | e_g | Lowest Unoccupied Molecular Orbital (degenerate) |

| LUMO+1 | e_g | Lowest Unoccupied Molecular Orbital (degenerate) |

Photophysical Phenomena and Energy/electron Transfer Processes

Excited State Lifetimes and Quantum Yields

Upon excitation with light, zincphyrin molecules are promoted from their ground state (S₀) to an electronically excited singlet state (S₁). The subsequent de-excitation can occur through several competing pathways: fluorescence (radiative decay back to S₀), internal conversion (non-radiative decay to S₀), and intersystem crossing to a long-lived triplet state (T₁). The efficiency of each pathway is quantified by its respective quantum yield.

The singlet excited state (S₁) of zincphyrins is typically short-lived. For zinc-coproporphyrin III, a specific this compound compound, the fluorescence quantum yield (Φf) in a phosphate (B84403) buffer (100 mM, pH 7.4) has been measured to be 0.004. nih.govresearchgate.net This exceptionally low value indicates that fluorescence is a minor de-excitation pathway. nih.govresearchgate.net The vast majority of excited singlet state molecules, therefore, decay through non-radiative processes, primarily intersystem crossing and internal conversion. nih.govresearchgate.net

Studies on related zinc porphyrin systems show that S₁ lifetimes are typically in the nanosecond range. For instance, progressive phenyl substitution on zinc porphine (B87208) in O₂-free toluene (B28343) results in S₁ lifetimes between 2.1 and 2.5 ns and fluorescence yields (Φf) ranging from 0.022 to 0.030. nih.gov Dimeric zinc porphyrins linked with a diketopyrrolopyrrole spacer exhibit relaxation from the lowest excited singlet state with lifetimes in the range of 200–350 ps. rsc.org These findings underscore that the specific molecular structure significantly influences the dynamics of the S₁ state.

| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | S₁ Lifetime (τs) |

|---|---|---|---|

| Zinc-coproporphyrin III | Phosphate Buffer (pH 7.4) | 0.004 nih.govresearchgate.net | Not Reported |

| Zinc Porphine | Toluene (O₂-free) | 0.022 nih.gov | 2.5 ns nih.gov |

| Zinc Tetraphenylporphyrin (B126558) (ZnTPP) | Toluene (O₂-free) | 0.030 nih.gov | 2.1 ns nih.gov |

| Dimeric Zinc Porphyrin (ZnP2-DPP) | Not Specified | Not Reported | ~200-350 ps rsc.org |

A crucial decay channel for the S₁ state of zincphyrins is intersystem crossing (ISC), a spin-forbidden transition to the triplet manifold (T₁). The efficiency of this process is described by the intersystem crossing quantum yield (Φisc). For many zinc porphyrins, Φisc is high, often approaching unity, which means ISC is the dominant deactivation pathway for the S₁ state. nih.govuc.pt For example, zinc porphine exhibits a Φisc of 0.93, although this can decrease with certain substitutions. nih.gov The introduction of the zinc metal atom into the porphyrin macrocycle generally enhances the ISC quantum yield, which is directly related to the efficiency of singlet oxygen formation. worldscientific.com

The resulting triplet state is significantly longer-lived than the singlet state. Zinc-coproporphyrin III possesses a remarkably long T₁ lifetime of 210 microseconds (µs). nih.govresearchgate.net This is substantially longer than that of other related porphyrins such as hematoporphyrin (B191378) (40 µs) and coproporphyrin III (36 µs), a characteristic that is vital for its photochemical reactivity. nih.govresearchgate.netresearchgate.net In other systems, such as Zn-porphyrin cytochrome c in aqueous solution, the triplet state lifetime has been measured at 8 milliseconds (ms). nih.gov

| Compound | Solvent/Medium | Intersystem Crossing Yield (Φisc) | T₁ Lifetime (τt) |

|---|---|---|---|

| Zinc-coproporphyrin III | Not Specified | High (Implied) nih.govresearchgate.net | 210 µs nih.govresearchgate.net |

| Zinc Porphine | Toluene (O₂-free) | 0.93 nih.gov | Not Reported |

| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene (O₂-free) | 0.88 nih.gov | Not Reported |

| Zn-porphyrin cytochrome c | Aqueous Solution | Not Reported | 8 ms (B15284909) nih.gov |

Internal conversion (IC) is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon. The energy is dissipated as heat to the surrounding environment. The low fluorescence quantum yield of zinc-coproporphyrin III, coupled with its high efficiency in populating the triplet state, suggests that internal conversion from S₁ to S₀ is a competing, albeit less dominant, deactivation channel compared to intersystem crossing. nih.govresearchgate.net

Studies on a series of zinc porphyrins with varying phenyl substituents have shown that the quantum yield of internal conversion (Φic) can increase with structural modifications, from 0.048 for zinc porphine to 0.090 for zinc tetraphenylporphyrin. nih.gov This indicates that changes in molecular geometry and electronic structure can tune the rate of this non-radiative decay. nih.gov In some dimeric zinc porphyrin systems, ultrafast processes with lifetimes of 230–560 femtoseconds have been attributed to internal conversion. rsc.org Theoretical studies on free-base porphyrins suggest that IC can be mediated by dark states, involving a sequential pathway from the initially excited state (B band) to lower-lying excited states (N and Q bands) via conical intersections, a process that occurs on a femtosecond to picosecond timescale. rsc.org

Singlet Oxygen (¹O₂) Generation and Photochemical Reactivity

The long-lived triplet state of this compound is a key intermediate in its photochemical reactions, particularly in the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. This process occurs via a Type II photochemical mechanism, where the excited triplet this compound (³ZnP*) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet.

³ZnP* + ³O₂ → ¹ZnP (S₀) + ¹O₂

The efficiency of this energy transfer is high for zinc-coproporphyrin III, making it a potent singlet oxygen sensitizer (B1316253). nih.govresearchgate.net Direct evidence for ¹O₂ formation comes from the detection of its characteristic near-infrared phosphorescence at 1268 nm upon irradiation of zinc-coproporphyrin III. nih.govresearchgate.net This emission is effectively quenched by sodium azide (B81097) (NaN₃), a known singlet oxygen scavenger, confirming the identity of the reactive species. nih.govresearchgate.net The quantum yield of singlet oxygen generation (ΦΔ) for zinc porphyrin dimers can be substantial, ranging from 27% to 47%, an increase from the 15% observed for a single porphyrin unit. researchgate.netnih.gov This enhancement is critical for applications like photodynamic therapy, where the cytotoxic effect is primarily mediated by singlet oxygen. researchgate.netnih.govtandfonline.comresearchgate.net

Photoinduced Electron Transfer (PET) Studies

In addition to energy transfer, the excited states of zincphyrins can participate in photoinduced electron transfer (PET) reactions, acting as either an electron donor or an acceptor depending on the reaction partner. edinst.com In PET, an electron is transferred from a photoexcited donor to an acceptor, resulting in charge separation and the formation of a radical ion pair. edinst.com

Both intramolecular (within the same molecule) and intermolecular (between different molecules) PET have been extensively studied in zinc porphyrin systems. researchgate.netmdpi.com

Intermolecular PET: In the presence of an electron acceptor like fullerene (C₆₀), the triplet excited state of zinc tetraphenylporphyrin (³ZnTPP) can donate an electron to the ground state of C₆₀, forming the C₆₀ radical anion (C₆₀•⁻). researchgate.net Conversely, if C₆₀ is the photoexcited species, electron transfer can occur from the ground state of ZnTPP to the triplet state of fullerene (³C₆₀). researchgate.net In photocatalytic systems designed for CO₂ reduction, zinc porphyrin derivatives can be photoreduced by a sacrificial electron donor to form a radical anion (ZnP•⁻), which then transfers an excess electron to a catalyst like TiO₂. mdpi.com

Intramolecular PET: In dyad systems where a zinc porphyrin is covalently linked to an electron donor or acceptor, PET can occur within the molecule. For instance, in perylene-porphyrin dyads, photoexcitation of the perylene (B46583) moiety can lead to hole transfer (electron transfer from the porphyrin) to the perylene, followed by electron transfer from the excited porphyrin back to the perylene, creating a charge-separated state. uconn.edu The mechanisms and rates of these electron transfer processes are fundamental to the design of molecular architectures for solar energy conversion and photocatalysis. researchgate.netmdpi.com

Charge Separation Rates and Radical Ion Pair Lifetimes

The process of photoinduced charge separation (CS) in this compound systems involves the transfer of an electron from an excited state of the porphyrin to an acceptor moiety, or from a donor to the excited porphyrin, resulting in a radical ion pair (RIP). The rate of this separation and the lifetime of the resulting RIP are critical parameters determining the efficiency of processes like artificial photosynthesis and photocatalysis.

Research into specifically designed this compound systems has yielded significant insights. For instance, a benzo researchgate.netresearchgate.netimidazo[2,1-a]isoindole fused to a zinc porphyrin periphery (AMIm-2) demonstrated the generation of an exceptionally long-lived charge-separated state when coordinated with a C₆₀ acceptor. rsc.org The lifetime of this state was measured to be in the order of 37.4 microseconds (μs), a longevity attributed to the involvement of both singlet and triplet excited states of the porphyrin. rsc.org

In another study involving a spiro-locked N-heterocycle-fused push-pull zinc porphyrin (ZnP-SQ), femtosecond transient absorption studies revealed rapid charge separation. The persistence of the charge-separated state was found to be on the picosecond (ps) timescale. Specifically, with excitation at 424 nm, the radical ion pair lifetime was 54.1 ps for ZnP-SQ. nih.gov

The nature of the donor and acceptor moieties significantly impacts RIP lifetimes. In covalently linked zinc chlorin-C₆₀ dyads, an unusually long-lived radical ion pair was observed with a lifetime of 110 μs. researchgate.netpsu.edu For a comparable zinc porphyrin-C₆₀ dyad, where the porphyrin ring is less saturated, the RIP lifetime was shorter, at 0.77 μs. psu.edu In a different supramolecular array, where a porphyrin was linked to four viologen units (P-V₄), laser flash photolysis in DMSO solution showed rapid charge separation from the singlet excited state, leading to a long-lived redox product that recombined with a lifetime of 6.4 μs. osti.gov

These findings highlight the vast range of radical ion pair lifetimes achievable, from picoseconds to hundreds of microseconds, depending on the specific molecular architecture.

| System | Charge Separation Time | Radical Ion Pair Lifetime | Solvent/Conditions | Citation |

| AMIm-2 with C₆₀ | Not specified | 37.4 µs | Not specified | rsc.org |

| ZnP-SQ | 14.2 ps (424 nm exc.) | 54.1 ps | DCB | nih.gov |

| F⁻:ZnP-SQ | 5.46 ps (424 nm exc.) | 76.9 ps | DCB with F⁻ | nih.gov |

| Zinc chlorin-C₆₀ dyad | Not specified | 110 µs | Not specified | researchgate.netpsu.edu |

| Zinc porphyrin-C₆₀ dyad | Not specified | 0.77 µs | Not specified | psu.edu |

| Porphyrin-tetraviologen (P-V₄) | Rapid | 6.4 µs | DMSO | osti.gov |

Influence of Substituent Groups and Environmental Factors on Electron Transfer Efficiency

The efficiency of photoinduced electron transfer (PET) in this compound systems is not intrinsic but is profoundly influenced by the nature of substituent groups attached to the porphyrin macrocycle and by the surrounding environment.

Substituent Effects: Peripheral substituents can modulate the electronic properties of the porphyrin, thereby altering the driving force (ΔG) for electron transfer and the rate of the process. mdpi.comrsc.org A study on a series of zinc porphyrin derivatives (ZnPs) with different substituents at the meso-position demonstrated this effect clearly. mdpi.com The electron transfer quenching rate constants (k_q) were determined for reactions with a sacrificial electron donor.

The calculated k_q values for ZnP and ZnP_Acet were 6 to 8 times larger than that for ZnP_Et. mdpi.com This difference aligns with the driving force for electron transfer, which was estimated to be -0.34/-0.36 eV for ZnP/ZnP_Acet but only -0.10 eV for ZnP_Et. mdpi.com The conjugated substituents in ZnP and ZnP_Acet lower the molecular orbital energy levels, making the electron transfer more favorable compared to the non-conjugated ethyl group in ZnP_Et. mdpi.com Furthermore, the orientation of the porphyrin ring with respect to a semiconductor surface, controlled by the position of anchoring groups, also has a strong impact on electron transfer efficiency. mdpi.com

| Zinc Porphyrin Derivative | Substituent Type | Quenching Rate Constant (k_q) by fluorescence lifetime | Driving Force (ΔG) | Citation |

| ZnP | Conjugated (Silanyethynyl) | Not specified directly, but complex formation suggested | -0.34 eV | mdpi.com |

| ZnP_Acet | Conjugated (Ethynyl) | 3.0 × 10⁹ M⁻¹ s⁻¹ (from intensity quenching) | -0.36 eV | mdpi.com |

| ZnP_Et | Non-conjugated (Ethyl) | Not significant | -0.10 eV | mdpi.com |

The presence of specific ions or molecules can also control PET. The addition of polyvinylpyrrolidone (B124986) (PVP) to a solution of water-soluble zinc porphyrin (ZnTPPS) and an electron acceptor was found to hinder the direct interaction between the ground-state porphyrin and the acceptor. researchgate.netmdpi.com This "controlled" interaction paradoxically led to a higher yield of the electron transfer product, with the generated amount of methyl viologen cationic radical increasing by a factor of up to ~2.3 in the presence of PVP. mdpi.com Similarly, the axial ligation of a fluoride (B91410) ion (F⁻) to the zinc center in the ZnP-SQ system accelerated the charge separation rate and slightly increased the lifetime of the resulting radical ion pair. nih.gov

Photoinduced Energy Transfer Mechanisms (e.g., FRET)

Besides electron transfer, photoexcited zincphyrins can undergo energy transfer, where the excitation energy is passed to a nearby acceptor molecule non-radiatively. A primary mechanism for this is Förster Resonance Energy Transfer (FRET), a dipole-dipole interaction whose efficiency is highly dependent on the distance between the donor and acceptor. frontiersin.org

Zinc porphyrin has been successfully demonstrated as both a FRET donor and acceptor. In studies with zinc-substituted cytochrome c (Zn cyt c), the zinc porphyrin (ZnP) chromophore served as a FRET donor to an Alexa660 dye acceptor, allowing for the measurement of molecular-scale distances. nih.gov Conversely, ZnP can also act as a fluorescent acceptor for an Alexa Fluor dye donor, a technique used to study the unfolding of Zn-cyt c. nih.gov

In synthetic systems, FRET is used to construct molecular rulers. A system using a zinc porphyrin (donor) and a free-base porphyrin (acceptor) attached to a DNA scaffold demonstrated FRET efficiencies that correlated with the distance between the porphyrins. frontiersin.org For this Zn-P–2H-P pair, the Förster distance (R₀), at which energy transfer is 50% efficient, was determined to be 28.4 Å. frontiersin.org

In more complex, rigidly linked bis-porphyrin systems, a simple resonance dipole-dipole mechanism like FRET may not fully account for the observed energy transfer rates. In a system where a zinc porphyrin and a free-base porphyrin were bridged by a quinoxaline (B1680401) base, a superexchange mechanism involving the linker was proposed to be responsible for enhanced energy transfer rates. psu.edu In other donor-bridge-acceptor triads, such as Por-2TV-C₆₀, photoexcitation of the zinc porphyrin unit led first to energy transfer to the C₆₀ moiety, which was then followed by electron transfer from a different part of the molecule. nih.gov This shows the porphyrin acting as an initial photosensitizer for a subsequent charge separation event. nih.gov

Aggregation Effects on Photophysical Properties (e.g., Dimers, Multimers)

The aggregation of porphyrin molecules into dimers and larger multimers significantly alters their photophysical properties compared to the monomeric state. nih.gov These effects are critical in applications where porphyrins are used at high concentrations.

The formation of aggregates can lead to shifts in the absorption spectra. Hypsochromic (blue) shifts are indicative of "H-aggregates," while bathochromic (red) shifts suggest "J-aggregates." irb.hr The temperature dependence of the absorption spectra of a zinc porphyrin complex showed hypsochromic shifts, suggesting the formation of H-aggregates. irb.hr In other cases, dissolving zinc tetraphenylporphyrin in a specific ionic liquid led to the formation of its free base, which then formed J-aggregates that were in a reversible thermal equilibrium with the monomer. rsc.org

Aggregation profoundly affects excited-state dynamics. In directly linked zinc porphyrin dimers, the photophysical properties are determined by structural factors like the linking position and the dihedral angle between the porphyrin units. nih.gov These factors can induce charge transfer (CT) character in the excited state. nih.gov The formation of aggregates can also influence fluorescence lifetimes; multiexponential singlet decays are often observed in concentrated solutions, indicating the presence of multiple species (monomers and aggregates) with different decay pathways. irb.hr